6-tert-butyl-3-iodo-1-methyl-1H-indazole
Description
6-tert-Butyl-3-iodo-1-methyl-1H-indazole is a substituted indazole derivative characterized by three key substituents:
- tert-Butyl group at position 6: A bulky alkyl group that enhances steric hindrance and may improve metabolic stability.
- Methyl group at position 1: A simple alkyl substituent modulating solubility and steric effects.
Properties
Molecular Formula |
C12H15IN2 |
|---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
6-tert-butyl-3-iodo-1-methylindazole |
InChI |
InChI=1S/C12H15IN2/c1-12(2,3)8-5-6-9-10(7-8)15(4)14-11(9)13/h5-7H,1-4H3 |
InChI Key |
VJIVRXJEQHENGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=NN2C)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Iodo at position 3 may facilitate cross-coupling reactions, similar to bromo/chloro analogs in , but with slower kinetics due to iodine’s larger atomic radius .
Functional Group Impact: The tert-butyl group enhances lipophilicity, improving membrane permeability but possibly reducing aqueous solubility. This contrasts with carboxylate or cyano groups in , which increase polarity . Methyl at N1 (in the target compound) provides modest steric shielding compared to larger groups like benzyl () or tert-butoxycarbonyl (), which are used for protective strategies .
Inhibition Performance:
- highlights that 4-substituted indazoles (e.g., 4-chloro-1H-indazole) exhibit moderate inhibition against enzymes, with activity influenced by halogen electronegativity . The target compound’s 3-iodo substituent may offer distinct electronic effects, though direct inhibition data are unavailable.
- Compound 6a (), a tert-butyl-containing indazole, shows protozoal activity, suggesting tert-butyl indazoles may have broad bioactivity .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (MW ~342) is heavier than simpler analogs like 4-fluoro-1H-indazole (MW 136) but lighter than carboxylate derivatives (e.g., 369 in ) . Predicted low solubility due to tert-butyl and iodo groups contrasts with amino-substituted indazoles (), which have higher solubility .
- Thermal Stability: Tert-butyl groups generally improve thermal stability, as seen in and . The target compound may exhibit higher melting/boiling points than non-bulky analogs .
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